molecular formula C19H30FN3O3S B2605111 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898460-83-8

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2605111
CAS RN: 898460-83-8
M. Wt: 399.53
InChI Key: XODUHZASQNCIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H30FN3O3S and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Research on cyclodextrin complexation with stilbene derivatives, which share structural motifs with the compound , highlights the potential of such compounds in forming binary complexes and functioning as molecular devices. Cyclodextrin complexes have been studied for their ability to undergo photoisomerization, suggesting applications in the development of molecular switches and data storage devices (Lock et al., 2004).

Chemical Synthesis and Modification

The synthesis and functionalization of compounds containing tert-butyl, fluorophenyl, and urea groups have been explored in various contexts. For example, tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone has been developed as a versatile synthon for the synthesis of monofluoroalkenes, indicating the utility of tert-butyl and fluorine-containing compounds in organic synthesis and the creation of novel chemical entities (Zhu et al., 2010).

Association Studies and Complex Formation

Association studies involving N-(pyridin-2-yl),N'-substituted ureas with other molecules provide insights into the substituent effects on complexation, which could inform the design of compounds with specific binding affinities or functionalities. These studies underscore the importance of chemical structure in dictating the interactions and potential applications of such compounds in medicinal chemistry and materials science (Ośmiałowski et al., 2013).

Drug Design and Metabolism

The study and manipulation of sulfonyl and urea-containing compounds have significant implications in drug design and pharmacology. For instance, the metabolism of 1-aryl-3-(2-chloroethyl)ureas has been investigated for their antineoplastic activities, illustrating the potential of structurally similar compounds in therapeutic applications (Maurizis et al., 1998).

properties

IUPAC Name

1-tert-butyl-3-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30FN3O3S/c1-14-13-16(8-9-17(14)20)27(25,26)23-12-6-5-7-15(23)10-11-21-18(24)22-19(2,3)4/h8-9,13,15H,5-7,10-12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUHZASQNCIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

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